![molecular formula C10H11N3 B2688893 2-Allyl-2H-indazol-6-amine CAS No. 2137823-23-3](/img/structure/B2688893.png)
2-Allyl-2H-indazol-6-amine
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Overview
Description
“2-Allyl-2H-indazol-6-amine” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring . It’s worth noting that the specific compound “2-Allyl-2H-indazol-6-amine” does not have much information available in the literature.
Synthesis Analysis
The synthesis of 2H-indazoles, including “2-Allyl-2H-indazol-6-amine”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, one method uses a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide .
Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles typically include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . These reactions are crucial for the synthesis of 2H-indazoles.
Scientific Research Applications
- Research Findings :
- Research Opportunities : Investigating IDO1 inhibitors, including 2-Allyl-2H-indazol-6-amine derivatives, for cancer immunotherapy .
Anticancer Activity
Immunotherapy and IDO1 Inhibition
Chemical Synthesis and Structure-Activity Relationship (SAR)
Antiprotozoal Activity
Future Directions
Indazole-containing derivatives, including “2-Allyl-2H-indazol-6-amine”, have gained considerable attention in the field of medicinal chemistry due to their wide variety of biological activities . Therefore, future research could focus on exploring the medicinal properties of “2-Allyl-2H-indazol-6-amine” for the treatment of various pathological conditions.
Mechanism of Action
Target of Action
2-Allyl-2H-indazol-6-amine is a derivative of the indazole family . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), leading to a reduction in the production of certain inflammatory mediators .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
properties
IUPAC Name |
2-prop-2-enylindazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h2-4,6-7H,1,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSAVPWNYHQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C=CC(=CC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-2H-indazol-6-amine | |
CAS RN |
2137823-23-3 |
Source
|
Record name | 2-(prop-2-en-1-yl)-2H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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